Theofibrate Exhibits Superior Antithrombotic Activity in an In Vivo Microcirculation Model
In a direct head-to-head study, Theofibrate demonstrated substantial thrombus disaggregating activity in the microcirculation of the hamster cheek pouch. The compound's antithrombotic effect was found to be superior to other drugs previously tested in the same experimental system, though less potent than the prostaglandins PGE1 and PGI2 [1].
| Evidence Dimension | Thrombus Disaggregation Efficacy (Reduction in Disaggregation Time) |
|---|---|
| Target Compound Data | Maximum reduction of 31% and 43% following 5 and 7 consecutive daily doses, respectively. |
| Comparator Or Baseline | Other drugs tested in the same system (unspecified, but the study states Theofibrate was more active). |
| Quantified Difference | Qualitatively described as 'more active than other drugs already tested'. |
| Conditions | In vivo: Hamster cheek pouch microcirculation, minor vascular damage by electrical stimulation. Dose: 12 mg/kg p.o. |
Why This Matters
This data is critical for researchers selecting a fibrate for studies where antithrombotic activity is a required co-parameter, as this property is not a universal feature of all fibrates.
- [1] Metz G, Sim AK, McCraw AP, Cleland ME. Effect of etofylline clofibrate on experimental thrombus formation and prostacyclin activation. Arzneimittelforschung. 1986;36(9):1363-5. View Source
